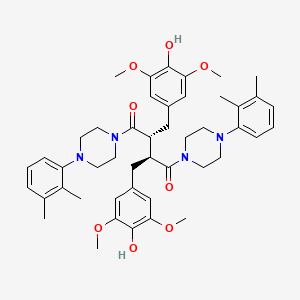
NF-|EB-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NF-|EB-IN-15 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool for research and therapeutic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-15 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route often includes steps such as nucleophilic substitution, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality of the compound. Quality control measures are implemented at various stages of production to monitor the chemical composition and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NF-|EB-IN-15 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.
Substitution: In this type of reaction, one functional group in the compound is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
NF-|EB-IN-15 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is employed in biological assays to investigate cellular processes and molecular interactions.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where it can modulate specific molecular targets.
Industry: In industrial settings, the compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NF-|EB-IN-15 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The compound’s effects are mediated through various molecular pathways, including the activation or inhibition of specific enzymes and the regulation of gene expression.
Comparación Con Compuestos Similares
NF-|EB-IN-15 is unique in its ability to interact with specific molecular targets, making it distinct from other similar compounds. Some compounds that share similar properties include:
NF-κB inhibitors: These compounds also target the NF-κB signaling pathway but may have different structures and mechanisms of action.
IκB kinase inhibitors: These compounds inhibit the activity of IκB kinase, a key regulator of the NF-κB pathway, but may differ in their specificity and potency.
Propiedades
Fórmula molecular |
C46H58N4O8 |
|---|---|
Peso molecular |
795.0 g/mol |
Nombre IUPAC |
(2S,3R)-1,4-bis[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-dione |
InChI |
InChI=1S/C46H58N4O8/c1-29-11-9-13-37(31(29)3)47-15-19-49(20-16-47)45(53)35(23-33-25-39(55-5)43(51)40(26-33)56-6)36(24-34-27-41(57-7)44(52)42(28-34)58-8)46(54)50-21-17-48(18-22-50)38-14-10-12-30(2)32(38)4/h9-14,25-28,35-36,51-52H,15-24H2,1-8H3/t35-,36+ |
Clave InChI |
ASNMTQSHOKQNEV-TYHGNQNSSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](CC3=CC(=C(C(=C3)OC)O)OC)[C@H](CC4=CC(=C(C(=C4)OC)O)OC)C(=O)N5CCN(CC5)C6=CC=CC(=C6C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(CC3=CC(=C(C(=C3)OC)O)OC)C(CC4=CC(=C(C(=C4)OC)O)OC)C(=O)N5CCN(CC5)C6=CC=CC(=C6C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[99mTc]Tc-6 C1](/img/structure/B15138052.png)


![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

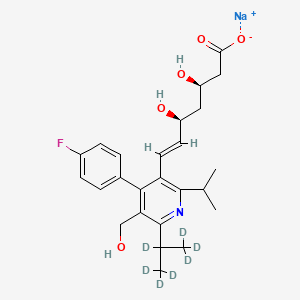
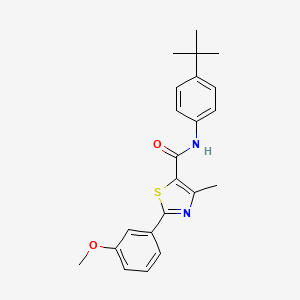
![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
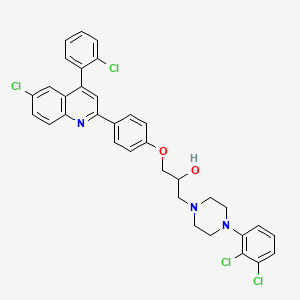

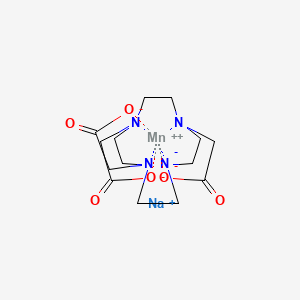

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
